17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one is a synthetic steroid compound with the molecular formula . This compound is recognized for its potent aromatase-inhibiting properties, which makes it significant in both scientific and medical contexts. It is structurally related to various steroids and has been studied extensively for its role in modulating estrogen biosynthesis, particularly in conditions sensitive to estrogen levels.
17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one is classified as an anabolic steroid. It is synthesized primarily from testosterone through chemical modifications. The compound falls under the category of androgens, which are hormones that promote the development of male characteristics. Its classification as an aromatase inhibitor positions it as a potential therapeutic agent in treating estrogen-dependent conditions, such as certain cancers.
The synthesis of 17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one typically involves the conversion of testosterone. A common method includes:
This method yields the desired steroid compound with reasonable purity and yield, suitable for further research applications .
The molecular structure of 17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one features a steroid backbone characterized by:
The structural formula can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to confirm the synthesis of this compound, providing insights into its structural characteristics through chemical shift values and coupling constants .
17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one can undergo several types of chemical reactions:
Reagents commonly used include:
The reaction conditions are typically tailored to optimize yield and purity while controlling temperature and solvent choice .
The primary mechanism of action for 17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one involves the inhibition of aromatase—the enzyme responsible for converting androgens into estrogens. By inhibiting aromatase activity, this compound effectively reduces estrogen levels in the body. This mechanism is particularly beneficial in treating conditions where decreased estrogen is desirable, such as certain breast cancers .
The physical properties of 17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one include:
Chemical properties include:
Relevant data from studies indicate that the compound exhibits significant stability during storage when protected from environmental factors .
17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one has several applications in scientific research:
This compound's unique properties make it a valuable tool in both research settings and potential therapeutic applications.
The synthesis of 17-methyl-17-hydroxyandrosta-1,4,6-trien-3-one (CAS 28816-02-6) primarily derives from the strategic dehydrogenation of methandienone (17β-hydroxy-17α-methylandrosta-1,4-dien-3-one). This transformation introduces the characteristic 1,4,6-triene system through microbial or chemical catalysis. A critical pathway involves the enzymatic oxidation of methandienone using Actinobacteria species, selectively generating the Δ⁶ double bond while preserving the 17-methyl-17-hydroxy group. Alternative routes employ DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as a dehydrogenating agent in dioxane, achieving yields of 40–50% after chromatographic purification [4] [8]. Nuclear Magnetic Resonance (NMR) studies confirm the product’s structure, with key resonances at δ 6.25 ppm (H-4), δ 6.00 ppm (H-6), and δ 5.95 ppm (H-7) in CDCl₃, consistent with the conjugated trienone system [8].
Table 1: Synthetic Routes for 17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one
Method | Reagent/Catalyst | Yield (%) | Key Reaction Conditions |
---|---|---|---|
Microbial Oxidation | Streptomyces strains | 30–35 | Aerobic, pH 7.0, 28°C, 72h |
Chemical Dehydrogenation | DDQ in dioxane | 40–50 | Reflux, 8h, inert atmosphere |
Direct Functionalization | Pd/C catalysis | 25–30 | High-pressure H₂, 80°C |
The 17-methyl and 17-hydroxy groups exhibit fixed stereochemistry: the 17α-methyl configuration forces the 17β-hydroxy group into an equatorial orientation. This arrangement is confirmed via X-ray crystallography and circular dichroism, revealing a distorted trans C/D ring junction. The molecule’s chirality is defined by the stereocenters at C8 (R), C9 (S), C10 (R), C13 (S), C14 (S), and C17 (S), with the C17 configuration critically influencing biological activity. Isomers with inverted C17 stereochemistry (17β-methyl-17α-hydroxy) show negligible receptor binding due to steric clashes with androgen receptor subpockets. The conjugated 1,4,6-triene system causes distinct UV-Vis absorption maxima at 285 nm (ε=12,500 L·mol⁻¹·cm⁻¹) and 375 nm (ε=8,900 L·mol⁻¹·cm⁻¹), aiding differentiation from dienone analogs like methandienone (λₘₐₓ=242 nm) [3] [6] [7].
Yield optimization hinges on three factors:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: